

# ACT-1004-1239 and remyelination research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ACT-1004-1239

Cat. No.: B11937379

Get Quote

An In-Depth Technical Guide on ACT-1004-1239 and Remyelination Research

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

ACT-1004-1239 is a first-in-class, potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2][3][4] Research into this small molecule has revealed a dual mechanism of action that positions it as a promising therapeutic candidate for inflammatory demyelinating diseases such as multiple sclerosis (MS).[1][3][4][5] [6] ACT-1004-1239 demonstrates both immunomodulatory and pro-remyelinating effects.[1][3] [4] Preclinical studies in established mouse models of demyelination and neuroinflammation have shown that ACT-1004-1239 can reduce disease severity, limit immune cell infiltration into the central nervous system (CNS), and directly promote the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.[1][3] This guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with ACT-1004-1239's activity.

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical and clinical studies of **ACT-1004-1239**.

Table 1: Preclinical Efficacy in Mouse Models



| Parameter                           | Model                     | Dosage                               | Outcome                                                                              |
|-------------------------------------|---------------------------|--------------------------------------|--------------------------------------------------------------------------------------|
| Clinical Score                      | MOG-induced EAE           | 10-100 mg/kg, twice<br>daily, orally | Significant dose-<br>dependent reduction<br>in clinical scores.[1][3]                |
| Survival                            | MOG-induced EAE           | 10-100 mg/kg, twice<br>daily, orally | Increased survival rate.[1][3]                                                       |
| Disease Onset                       | MOG-induced EAE           | 100 mg/kg, twice daily               | Delayed disease<br>onset.[1][3]                                                      |
| CNS Immune<br>Infiltrates           | MOG-induced EAE           | 100 mg/kg, twice daily               | Significantly reduced immune cell infiltrates into the CNS.[1][3]                    |
| Plasma Neurofilament<br>Light Chain | MOG-induced EAE           | 100 mg/kg, twice daily               | Reduced plasma neurofilament light chain concentration. [1][4]                       |
| Mature<br>Oligodendrocytes          | Cuprizone Model           | Not specified                        | Significantly increased the number of mature myelinating oligodendrocytes.[1] [3][4] |
| Myelination                         | Cuprizone Model           | Not specified                        | Enhanced myelination in vivo.[1][3][4]                                               |
| OPC Maturation                      | In vitro Rat OPC<br>assay | Not specified                        | Promoted the maturation of OPCs into myelinating oligodendrocytes.[1]                |

Table 2: Pharmacokinetics and Pharmacodynamics



| Parameter                      | Species/System     | Value                                                                  |
|--------------------------------|--------------------|------------------------------------------------------------------------|
| IC50 (CXCR7 Antagonism)        | Human              | 3.2 nM[2]                                                              |
| Bioavailability (Oral)         | Rats               | 35%[2]                                                                 |
| Tmax (Oral)                    | Rats (10 mg/kg)    | 0.5 hours[2]                                                           |
| Cmax (Oral)                    | Rats (10 mg/kg)    | 600 ng/h/mL[2]                                                         |
| Terminal Elimination Half-Life | Humans (10-200 mg) | 17.8 to 23.6 hours[7]                                                  |
| Absolute Bioavailability       | Humans             | 53.0%[7]                                                               |
| Target Engagement Biomarker    | Mice and Humans    | Dose-dependent increase in plasma CXCL12 concentration.[1][4][7][8][9] |

### **Experimental Protocols**

Detailed methodologies for the key experiments cited in the research are outlined below.

# Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune Encephalomyelitis (EAE)

This model is a widely used animal model for studying the inflammatory demyelination of the CNS that occurs in multiple sclerosis.

- Induction: EAE is induced in female C57BL/6 mice by immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).
- Treatment: **ACT-1004-1239** is administered orally, typically by gavage, at doses ranging from 10 to 100 mg/kg twice daily.[1][3] Treatment can be initiated either prophylactically from the day of immunization or therapeutically at the onset of clinical signs.[5]
- Assessments:
  - Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).



- Histology: At the end of the study, spinal cords are collected for histological analysis to assess immune cell infiltration and demyelination.
- Biomarker Analysis: Blood samples are collected to measure plasma concentrations of neurofilament light chain (a marker of neuro-axonal damage) and CXCL12 (a biomarker for CXCR7 target engagement).[1][4]

#### **Cuprizone-Induced Demyelination**

This is a toxic model of demyelination that allows for the study of remyelination in the absence of a significant inflammatory response.

- Induction: Demyelination is induced by feeding mice a diet containing 0.2% cuprizone for a period of 5-6 weeks. This leads to the apoptosis of mature oligodendrocytes.
- Treatment: **ACT-1004-1239** is administered, often starting after the cuprizone diet is withdrawn to specifically assess its effect on the remyelination phase.[5]
- Assessments:
  - Immunohistochemistry: Brain sections, particularly the corpus callosum, are stained for myelin markers (e.g., myelin basic protein) and oligodendrocyte markers (e.g., Olig2, CC1) to quantify the extent of demyelination and subsequent remyelination.
  - Cell Counting: The number of mature, myelinating oligodendrocytes is counted to determine the effect of the treatment on oligodendrocyte differentiation and survival.[1][3]

# In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

This assay directly evaluates the pro-myelinating effect of a compound on the cells responsible for myelination.

• Cell Culture: Primary rat OPCs are isolated and cultured in conditions that maintain them in a proliferative, undifferentiated state.



- Treatment: To induce differentiation, the growth factors are withdrawn, and the cells are treated with various concentrations of ACT-1004-1239.
- Assessment: After a set period, the cells are fixed and stained for markers of mature oligodendrocytes (e.g., myelin basic protein). The number of differentiated oligodendrocytes is then quantified to assess the compound's ability to promote maturation.[1][3]

## **Signaling Pathways and Mechanism of Action**

The therapeutic potential of **ACT-1004-1239** stems from its unique dual-action mechanism targeting the CXCR7 receptor.





Click to download full resolution via product page

Caption: Dual mechanism of action of ACT-1004-1239.

CXCR7 is an atypical chemokine receptor that does not signal in the classical G-protein-coupled manner but instead functions as a scavenger for its ligands, primarily CXCL12.[7] By



binding and internalizing CXCL12, CXCR7 helps create chemokine gradients that are crucial for directing cell migration.

**ACT-1004-1239**, by antagonizing CXCR7, blocks this scavenging activity.[1] This leads to a dose-dependent increase in the plasma concentration of CXCL12, which serves as a reliable biomarker of target engagement.[1][4] The elevated levels of CXCL12 are thought to mediate the therapeutic effects through two main pathways:

- Immunomodulation: Altered CXCL12 gradients are believed to reduce the infiltration of pathogenic immune cells into the central nervous system, thereby decreasing inflammation and subsequent damage.[1][3]
- Pro-Remyelination: Increased CXCL12 availability promotes the differentiation and maturation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes capable of remyelinating damaged axons.[1][3]



Click to download full resolution via product page

Caption: Preclinical experimental workflow for ACT-1004-1239.

The logical relationship between the molecular action of **ACT-1004-1239** and its observed therapeutic effects is a critical aspect of its development.





Click to download full resolution via product page

Caption: Logical flow from drug action to therapeutic outcome.

#### Conclusion

ACT-1004-1239 represents a novel approach to treating inflammatory demyelinating diseases by simultaneously addressing both the inflammatory and degenerative aspects of the pathology.[1][3] The robust preclinical data, supported by clear target engagement in early human trials, provides a strong rationale for its continued clinical development.[1][7][10] The dual mechanism of reducing neuroinflammation and promoting myelin repair offers the potential for a more comprehensive therapeutic benefit compared to current treatments that are primarily immunomodulatory.[1][3][4] Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of ACT-1004-1239 in patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ACT-1004-1239, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. neurology.org [neurology.org]
- 5. neurology.org [neurology.org]
- 6. researchgate.net [researchgate.net]



- 7. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist ACT-1004-1239
   Using CXCL12 Plasma Concentrations as Target Engagement Biomarker PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target engagement of the first-in-class CXCR7 antagonist ACT-1004-1239 following multiple-dose administration in mice and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ACT-1004-1239 and remyelination research].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11937379#act-1004-1239-and-remyelination-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com